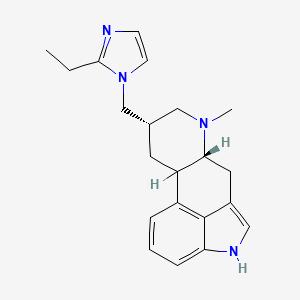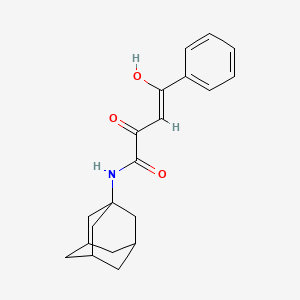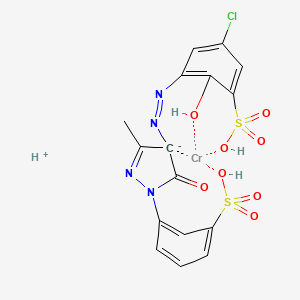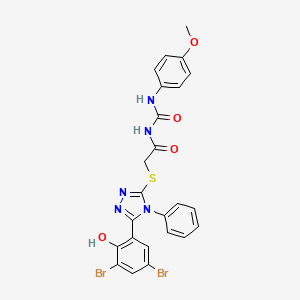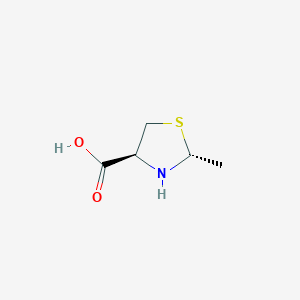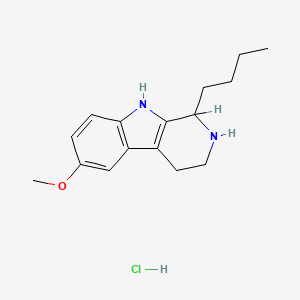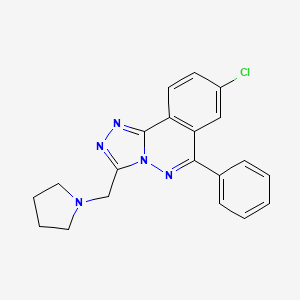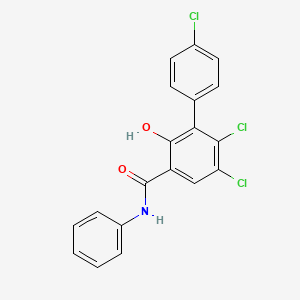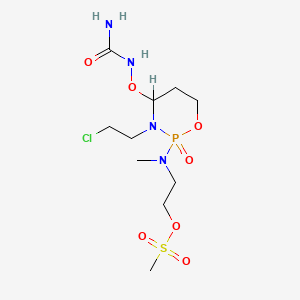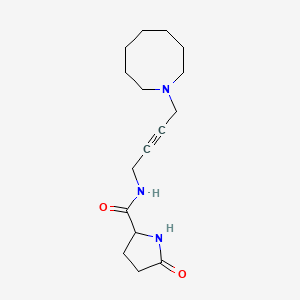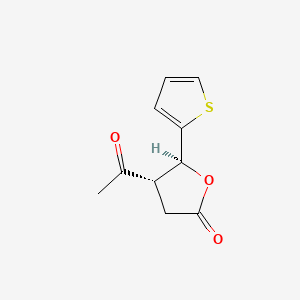
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-: is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring fused with a thienyl group and an acetyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- typically involves the condensation of a thienyl-substituted aldehyde with an acetyl-substituted furanone precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include thienyl aldehyde, acetyl furanone, and a suitable catalyst such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furanone or thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranone, tetrahydrofuranone.
Substitution: Various substituted furanone and thienyl derivatives.
Applications De Recherche Scientifique
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-furyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-pyridyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-phenyl)-, (E)-
Comparison:
- Uniqueness: The presence of the thienyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
- Reactivity: The thienyl group can participate in additional reactions, such as electrophilic aromatic substitution, which may not be possible with other substituents.
- Biological Activity: The specific substituents on the furanone ring can significantly impact the compound’s biological activity, making 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
88221-02-7 |
|---|---|
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
(4S,5S)-4-acetyl-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C10H10O3S/c1-6(11)7-5-9(12)13-10(7)8-3-2-4-14-8/h2-4,7,10H,5H2,1H3/t7-,10+/m1/s1 |
Clé InChI |
FIPFPIJJBZYGAA-XCBNKYQSSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=CS2 |
SMILES canonique |
CC(=O)C1CC(=O)OC1C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



